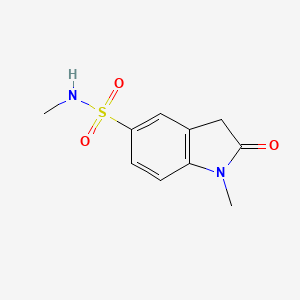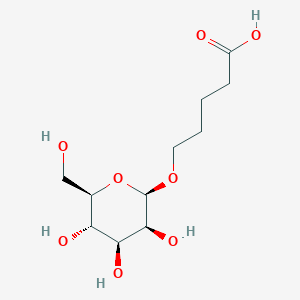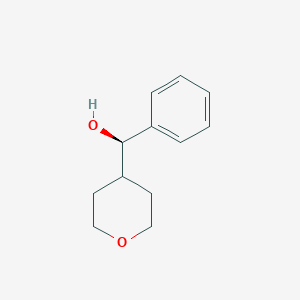
(αR)-Tetrahydro-α-phenyl-2H-pyran-4-methanol, 98% (99% ee)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, stability, and spectral properties .Aplicaciones Científicas De Investigación
Undergraduate Organic Laboratory Projects
Tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran is synthesized in undergraduate organic labs via Montmorillonite K10 clay-catalyzed reactions. This process is an environmentally friendly tandem Prins–Friedel–Crafts-type multicomponent reaction (MCR), offering a practical example for student research projects (Dintzner et al., 2012).
Synthesis of Pyrazolin-5-one Derivatives
The synthesis of 4-hydroxy-3-(α-hydroxybenzyl)-4-phenyl-2-pyrazolin-5-one involves a reaction with methanolic potassium hydroxide, showcasing the utility of 2H-pyran derivatives in complex organic syntheses (Hunter & Neilson, 1981).
Novel Prins Cyclization
(2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol reacts with different aldehydes in the presence of InCl3, forming a series of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives. This novel Prins cyclization underscores the significance of 2H-pyran derivatives in developing new organic compounds (Reddy et al., 2012).
Multi-Component Synthesis and Antimicrobial Activity
Tetrahydrobenzo[b]pyrans like 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile are synthesized via a one-pot multi-component process. These compounds have been studied for their antibacterial and antifungal activities, demonstrating the biomedical research potential of 2H-pyran derivatives (Rao et al., 2018).
NMR Spectra Analysis
1H and 13C NMR spectra have been used to study the dynamic equilibrium between 1-carbonyl-3-methyl(phenyl)-4-(dimethylamino)-1,3-dienes and corresponding 2H-pyrans, indicating the applications of 2H-pyran derivatives in advanced spectroscopic analysis (Prokof'ev & Krasnaya, 1980).
Warfarin Acetals Synthesis
The microwave-promoted reaction of warfarin with methanol in the presence of montmorillonite clay K-10 catalyst affords corresponding acetals like 2-methoxy 2-methyl-4-phenyl-3,4-dihydro-2H-pyran derivatives, highlighting synthetic applications (Krstić et al., 2002).
Enantioselective Epoxidation
(1R,3S,4S)-2-Azanorbornyl-3-methanol catalyzes the enantioselective epoxidation of α,β-enones to afford corresponding epoxides, illustrating the importance of 2H-pyran derivatives in asymmetric synthesis (Lu et al., 2008).
Synthesis of RoRγ Inverse Agonist GSK2981278A
The synthesis of GSK2981278A, a RORγ inverse agonist for psoriasis treatment, involves a SNAr reaction of (tetrahydro-2H-pyran-4-yl)methanol with an aryl halide intermediate, showcasing pharmaceutical applications (Barcan et al., 2019).
Electrochemical and ESR Study
Electrochemical and ESR studies of organic compound oxidation in the presence of mediators like radical cations of substituted pyrazin-di-N-oxydes, often using methanol as a solvent, highlight the utility of 2H-pyran derivatives in electrochemistry (Kulakovskaya et al., 2007).
Pyrolysis of Lignin-Related Model Compounds
Pyrolysis studies involving lignin-related α-O-4 model compounds with methanol addition reveal the potential of 2H-pyran derivatives in understanding complex biochemical processes (Jin et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(R)-oxan-4-yl(phenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXAFMSSNPTLPA-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@H](C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

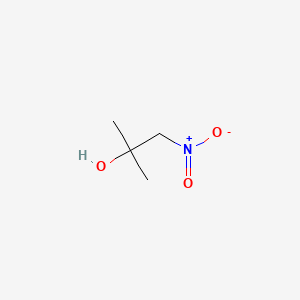

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)
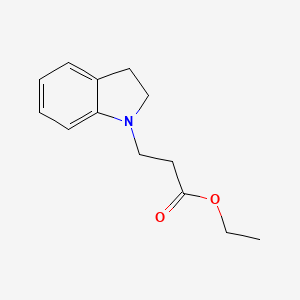
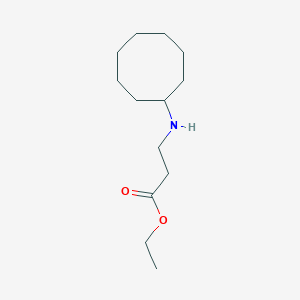
![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)
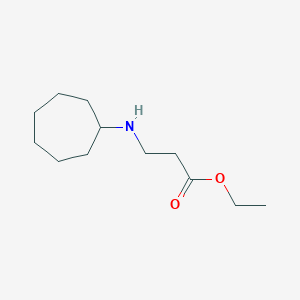
![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)
![Ethyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352861.png)
![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)
